2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
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Description
2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as EPCOC or simply as compound 1. This compound has been found to have a wide range of potential applications in the field of drug discovery and development. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has led to the synthesis of various derivatives with structures somewhat similar to the compound , focusing on their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized, demonstrating moderate to good antimicrobial activities against different microorganisms (Bektaş et al., 2007). These findings suggest a potential application in developing new antimicrobial agents.
Molecular Stabilities and Anti-Cancer Properties
Studies on benzimidazole derivatives bearing 1,2,4-triazole, related to the structure of the compound you're interested in, have revealed insights into their anti-cancer properties. Molecular docking and stability analyses indicate that these compounds could serve as effective EGFR inhibitors, with potential implications in cancer therapy (Karayel, 2021).
Radioligand Development for Imaging
The synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, closely related to the chemical structure of interest, showcases their application in developing new PET radioligands for imaging 5-HT1AR. This research demonstrates the compound's relevance in the field of diagnostic imaging and neurology (Gao et al., 2012).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-30-19-10-8-18(9-11-19)22-26-21(16-25)24(31-22)28-14-12-27(13-15-28)23(29)20-7-5-4-6-17(20)2/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQCIYKFKBCTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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